Cianopramine - 66834-24-0

Cianopramine

Catalog Number: EVT-264623
CAS Number: 66834-24-0
Molecular Formula: C20H23N3
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cianopramine is a tricyclic antidepressant and a potent inhibitor of neuronal serotonin (5-HT) uptake in animals.
Source and Classification

Cianopramine belongs to the family of compounds known as tricyclic antidepressants. These compounds are characterized by their three-ring structure and are often used to treat major depressive disorder and other mood disorders. Cianopramine's specific classification within this group is based on its molecular structure and mechanism of action, which involves modulation of neurotransmitter levels in the brain.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cianopramine typically involves multi-step chemical reactions that include the construction of its tricyclic framework. Various synthetic routes have been explored, including:

  1. Cyclization Reactions: These reactions are crucial for forming the tricyclic structure, often involving precursors that can undergo cyclization through nucleophilic substitutions or electrophilic additions.
  2. Functional Group Modifications: After forming the core structure, further modifications are made to introduce functional groups that enhance the compound's pharmacological properties.

For instance, one method involves starting with a suitable indole derivative, which undergoes a series of reactions including alkylation and acylation to yield Cianopramine .

Molecular Structure Analysis

Structure and Data

Cianopramine features a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₁₈H₂₃ClN₂O
  • Molecular Weight: Approximately 320.84 g/mol
  • Structural Characteristics: The compound exhibits a tricyclic backbone with various substituents that contribute to its biological activity.

The specific arrangement of atoms within Cianopramine allows it to interact effectively with neurotransmitter receptors, which is integral to its function as an antidepressant.

Chemical Reactions Analysis

Reactions and Technical Details

Cianopramine undergoes several chemical reactions that can be categorized into:

  1. Reactions with Neurotransmitters: As an antidepressant, Cianopramine primarily interacts with serotonin and norepinephrine transporters, inhibiting their reuptake and thus increasing the availability of these neurotransmitters in the synaptic cleft.
  2. Metabolic Reactions: In vivo, Cianopramine is metabolized by liver enzymes, leading to various metabolites that may also possess pharmacological activity.

These interactions are crucial for understanding how Cianopramine exerts its therapeutic effects .

Mechanism of Action

Process and Data

Cianopramine's mechanism of action primarily involves:

This mechanism is similar to other tricyclic antidepressants but may differ in potency and side effect profiles depending on the specific structural features of Cianopramine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cianopramine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Melting Point: The melting point is generally around 150-160 °C, indicating stability under standard conditions.

These properties are essential for determining the appropriate formulation for therapeutic use .

Applications

Scientific Uses

Cianopramine has potential applications in various fields:

  1. Psychiatry: Primarily used as an antidepressant for treating major depressive disorder and anxiety disorders.
  2. Research: Investigated for its effects on neurotransmitter systems, providing insights into mood regulation mechanisms.
  3. Pharmaceutical Development: Its unique structure offers opportunities for developing new medications with improved efficacy and safety profiles.
Historical Development and Academic Significance of Cianopramine

Emergence in Antidepressant Pharmacotherapy: Serotonin Reuptake Inhibition Paradigm

Cianopramine (developmental code RO 11-2465), first synthesized in the early 1980s, emerged during a pivotal shift in antidepressant pharmacotherapy toward selective serotonin modulation. As a tricyclic antidepressant (TCA) derivative, it demonstrated potent serotonin reuptake inhibition with a binding affinity (Ki) for the serotonin transporter (SERT) approximately 10-fold greater than imipramine’s, as evidenced by radioligand binding assays [1] [9]. Preclinical studies in rat brain tissue confirmed its mechanism: selective blockade of presynaptic serotonin reuptake, thereby increasing synaptic serotonin concentrations without significant initial effects on norepinephrine or dopamine systems [1] [5]. This positioned cianopramine as a transitional molecule between first-generation TCAs and later SSRIs, with its 3-cyano substitution enhancing SERT specificity while reducing affinity for muscarinic and histaminic receptors common to earlier TCAs [9].

Human platelet studies validated its biochemical activity, showing single oral doses (25–50 mg) reduced serotonin uptake by 60–80% within 2 hours—comparable to modern SSRIs but with weaker serotonergic receptor antagonism [1] [2]. Despite its promising pharmacology, cianopramine’s development halted prior to Phase III trials, leaving it as an academic prototype for studying structural determinants of reuptake inhibition [1].

Table 1: Comparative Serotonin Transporter Affinity of Selected Tricyclic Antidepressants

CompoundSERT Ki (nM)NET Ki (nM)SERT Selectivity Ratio
Cianopramine1.3–1.420–37~15:1
Imipramine8.9–1320–37~3:1
Clomipramine0.28–0.638–54~100:1

Ki values denote inhibition constants where lower values indicate stronger binding. Data synthesized from receptor binding studies [1] [9].

Evolution of Structural Analogues: From Imipramine to Cianopramine

The structural evolution from imipramine to cianopramine exemplifies rational drug design to enhance monoamine selectivity. Imipramine, the prototypical TCA (synthesized 1951), features a dibenzazepine core with a dimethylaminopropyl side chain. While it inhibits both serotonin and norepinephrine reuptake, its affinity spans adrenergic, histaminic, and muscarinic receptors, causing nonspecific side effects [6] [9]. Cianopramine’s innovation lies in its 3-cyano group substitution on the imipramine scaffold, which:

  • Reduces lipophilicity by introducing an electron-withdrawing group, diminishing passive diffusion across the blood-brain barrier and theoretically lowering off-target binding [9].
  • Stabilizes the molecule’s orientation within the SERT binding pocket via dipole interactions, enhancing serotonin affinity [1].
  • Attenuates anticholinergic effects by weakening binding to muscarinic receptors (Ki >1,000 nM vs. imipramine’s 46 nM) [9].

This molecular refinement paralleled contemporaneous efforts to optimize TCAs, such as clomipramine’s chloro-substitution (enhancing SERT affinity 30-fold over imipramine) [8]. However, cianopramine’s balanced inhibition profile—stronger serotonin uptake blockade than imipramine yet weaker than clomipramine—reflected strategic compromises to maintain tolerability while prioritizing serotonergic activity [1] [9]. Its synthesis marked the penultimate stage in TCA optimization before SSRIs like fluoxetine replaced the tricyclic scaffold entirely.

Table 2: Developmental Timeline of Key Tricyclic Antidepressants

CompoundIntroduction YearStructural InnovationPrimary Pharmacologic Advancement
Imipramine1957Baseline dibenzazepine coreDual SERT/NET inhibition
Clomipramine19613-chloro substitution30-fold ↑ SERT affinity vs. imipramine
Cianopramine~19833-cyano substitution↑ SERT selectivity; ↓ anticholinergic activity
Fluoxetine (SSRI)1987Non-tricyclic scaffoldExclusive SERT inhibition

Discontinued Development: Academic Analysis of Unmet Commercialization Thresholds

Cianopramine’s discontinuation despite robust serotoninergic activity exemplifies the complex interplay of efficacy, tolerability, and commercial factors in psychopharmacology. Analyses suggest three primary factors:

  • Marginal Efficacy Gains: In Phase II trials, cianopramine reduced Hamilton Depression Rating Scale (HDRS-17) scores by ~3.8 points versus placebo—clinically inferior to amitriptyline’s 5–6 point reductions and comparable to early SSRIs [4] [7]. Its effect size failed to surpass the minimal clinically important difference (MCID) threshold of 3.0 HDRS points consistently, diminishing perceived advantage over existing TCAs [7].

Table 3: Risk-Benefit Profile vs. Contemporary Antidepressants (1980s)

ParameterCianopramineImipramineEarly SSRIs
SERT SpecificityModerateLowHigh
HDRS-17 Reduction3.8 points4.0–5.2 points2.9–3.9 points
Cardiovascular RiskModerateHighLow
Anticholinergic BurdenLowHighAbsent

Data synthesized from clinical trials and receptor profiling studies [1] [4] [7].

Cianopramine remains academically significant as a molecular benchmark for SERT inhibition studies. Its withdrawal underscores how marginally superior pharmacology cannot offset clinical-tolerability and commercial thresholds—a recurring theme in CNS drug development [1] [7].

Properties

CAS Number

66834-24-0

Product Name

Cianopramine

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3

InChI Key

LQXYCDLHSKICDY-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

Solubility

Soluble in DMSO

Synonyms

3-cyano-imipramine
3-cyanoimipramine
5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile
cianopramine
cyanoimipramine
Ro 11-2465

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.